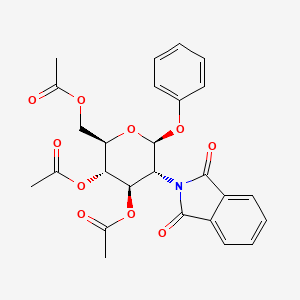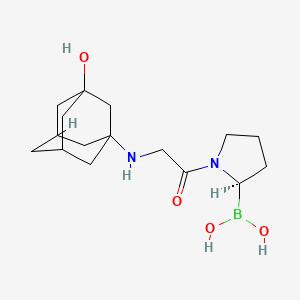![molecular formula C11H18ClNO2S B1455388 {[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine hydrochloride CAS No. 1354952-24-1](/img/structure/B1455388.png)
{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine hydrochloride
Vue d'ensemble
Description
{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine hydrochloride is a chemical compound of interest in scientific research and industry due to its unique properties and potential applications. It has a molecular weight of 227.33 .
Molecular Structure Analysis
The IUPAC name for this compound is [4,5-dimethoxy-2-(methylsulfanyl)phenyl]-N-methylmethanamine . The InChI code is 1S/C11H17NO2S/c1-12-7-8-5-9(13-2)10(14-3)6-11(8)15-4/h5-6,12H,7H2,1-4H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 227.33 . The InChI code is 1S/C11H17NO2S/c1-12-7-8-5-9(13-2)10(14-3)6-11(8)15-4/h5-6,12H,7H2,1-4H3 . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Antineoplastic Activity
Compounds structurally related to the query molecule have been synthesized and evaluated for their antineoplastic (anti-cancer) activities. For instance, the synthesis of related stilbene derivatives and their evaluation against a panel of cancer cell lines has demonstrated significant growth inhibitory properties. These compounds were found to inhibit tubulin polymerization by binding at the colchicine site, indicating their potential as anticancer agents through disruption of microtubule function (Pettit et al., 2003).
Chemical Synthesis Efficiency
In the realm of chemical synthesis, derivatives related to the query molecule have been used as efficient condensing agents. For example, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has been synthesized and utilized for the condensation of carboxylic acids and amines, leading to the formation of corresponding amides and esters with good yields. This showcases the potential of using related compounds in synthetic organic chemistry to facilitate the formation of complex molecules (Kunishima et al., 1999).
Mass Spectrometry Analysis
The study of mass spectrometry fragmentation patterns of compounds with methylsulfanyl groups, similar to the one in the query molecule, provides insights into their structural analysis under electron impact and chemical ionization. This information is crucial for the identification and characterization of such compounds in various matrices, highlighting the role of mass spectrometry in analytical chemistry (Klyba et al., 2014).
Reactivity and Synthesis of Amides and Esters
Research on the reactivity of related compounds with oxo-, thio-, and selenocyanate nucleophiles has led to the stereoselective formation of heterazolidine-2-iminium or ammonium salts. Such studies demonstrate the diverse reactivity of these compounds and their utility in synthesizing a wide range of nitrogen-containing heterocycles, which could have applications in pharmaceutical chemistry (Cruz et al., 2007).
Safety And Hazards
The safety information for this compound indicates that it has some hazards associated with it. The compound has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315, H319, and H335, which refer to skin irritation, eye irritation, and respiratory irritation, respectively .
Propriétés
IUPAC Name |
1-(4,5-dimethoxy-2-methylsulfanylphenyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S.ClH/c1-12-7-8-5-9(13-2)10(14-3)6-11(8)15-4;/h5-6,12H,7H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSWUWPKVUKCKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1SC)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine hydrochloride | |
CAS RN |
1354952-24-1 | |
| Record name | Benzenemethanamine, 4,5-dimethoxy-N-methyl-2-(methylthio)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354952-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1455321.png)

![Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate](/img/structure/B1455325.png)


